An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone
An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 4-Chloro-3-nitrophenyl 2-thienyl ketone, a compound of interest for researchers in medicinal chemistry and drug development. This document details its synthesis, summarizes its key characteristics, and presents experimental protocols for the evaluation of its potential biological activities.
Compound Properties
4-Chloro-3-nitrophenyl 2-thienyl ketone is an aryl ketone characterized by a 2-thienyl group and a substituted phenyl ring containing both chloro and nitro functional groups at the 4- and 3-positions, respectively.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of 4-Chloro-3-nitrophenyl 2-thienyl ketone
| Property | Value | Source |
| IUPAC Name | (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone | [2] |
| Synonyms | (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone, 4-chloro-3-nitro-1-(2-thenoyl)benzene | PubChem |
| CAS Number | 31431-18-2 | [1][2][3] |
| Molecular Formula | C₁₁H₆ClNO₃S | [2][3] |
| Molecular Weight | 267.69 g/mol | [1][3] |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| InChI Key | OELFHUHQZUESIQ-UHFFFAOYSA-N | [1] |
Synthesis
The primary method for the synthesis of 4-Chloro-3-nitrophenyl 2-thienyl ketone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of a thiophene ring with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation (Representative)
The following is a representative protocol for the synthesis of an aryl thienyl ketone via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized for the specific synthesis of 4-Chloro-3-nitrophenyl 2-thienyl ketone.
Materials:
-
Thiophene
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4-Chloro-3-nitrobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C.
-
After the addition is complete, add thiophene (1.0 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Chloro-3-nitrophenyl 2-thienyl ketone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activities and Experimental Protocols
While specific studies on the biological activity of 4-Chloro-3-nitrophenyl 2-thienyl ketone are not extensively reported, related compounds containing the 4-chloro-3-nitrophenyl moiety have demonstrated potential as antimicrobial and anticancer agents. The following sections provide representative protocols for evaluating these activities.
Anticancer Activity
Derivatives of 4-chloro-3-nitrophenyl have been investigated for their cytotoxic effects against various cancer cell lines. The following is a general protocol for assessing the in vitro anticancer activity of a novel compound.
Table 2: Representative Data from Anticancer Assays of a Related Compound
| Cell Line | IC₅₀ (µM) |
| Human Colon Cancer (HCT116) | 15.2 ± 1.8 |
| Human Breast Cancer (MCF-7) | 21.5 ± 2.5 |
| Human Lung Cancer (A549) | 18.9 ± 2.1 |
| Note: This data is hypothetical and for illustrative purposes only. |
3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Human cancer cell lines (e.g., HCT116, MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
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96-well cell culture plates
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4-Chloro-3-nitrophenyl 2-thienyl ketone (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
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DMSO (cell culture grade)
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Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 4-Chloro-3-nitrophenyl 2-thienyl ketone in complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Thiourea derivatives containing the 4-chloro-3-nitrophenyl group have shown promising activity against various bacterial strains. A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 3: Representative Data from Antimicrobial Assays of a Related Compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 |
| Note: This data is hypothetical and for illustrative purposes only. |
3.2.1. Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
4-Chloro-3-nitrophenyl 2-thienyl ketone (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of 4-Chloro-3-nitrophenyl 2-thienyl ketone in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Optionally, resazurin can be added to the wells after incubation to confirm bacterial viability (a color change from blue to pink indicates viable bacteria).
Potential Mechanism of Action and Signaling Pathways
The mechanism of action for 4-Chloro-3-nitrophenyl 2-thienyl ketone has not been explicitly elucidated. However, based on the activities of structurally similar nitroaromatic and thienyl ketone compounds, several potential mechanisms can be hypothesized.
The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring, combined with the ketone functionality, suggests that the compound could act as an electrophile, potentially interacting with nucleophilic residues in biological macromolecules such as proteins and DNA.
In the context of anticancer activity, many small molecule inhibitors target key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, thienyl ketone derivatives have been shown to inhibit protein kinases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is frequently dysregulated in cancer.
For antimicrobial activity, nitroaromatic compounds can undergo enzymatic reduction within microbial cells to generate reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage cellular components, leading to cell death. The thienyl moiety may also contribute to the antimicrobial effect by facilitating cell membrane disruption or inhibiting essential enzymes.
Conclusion
4-Chloro-3-nitrophenyl 2-thienyl ketone is a readily synthesizable compound with potential for further investigation in drug discovery. While specific biological data for this compound is limited, its structural similarity to known bioactive molecules suggests that it may possess valuable anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological potential and elucidation of its mechanism of action. Further research is warranted to fully explore the therapeutic applications of this and related compounds.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
